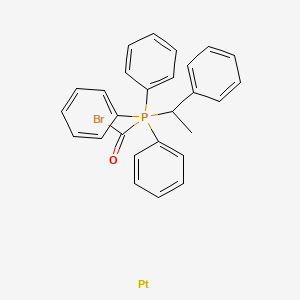![molecular formula C17H16O4 B14594565 4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one CAS No. 61601-86-3](/img/structure/B14594565.png)
4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one is a chemical compound with a unique structure that includes a hydroxy group and a diphenylmethyl group attached to an oxolan-2-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one typically involves the reaction of diphenylmethanol with an appropriate oxolan-2-one derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and diphenylmethyl groups play a crucial role in its biological activity by interacting with enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
4-Hydroxy-4-methyl-2-pentanone: Commonly used as a solvent in various industries.
3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one: Another compound with similar structural features.
Uniqueness
4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of hydroxy and diphenylmethyl groups attached to an oxolan-2-one ring sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
61601-86-3 |
|---|---|
Molekularformel |
C17H16O4 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
4-hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C17H16O4/c18-15-11-16(19,12-21-15)17(20,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,19-20H,11-12H2 |
InChI-Schlüssel |
KFEIVVZAAZXMKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)OCC1(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


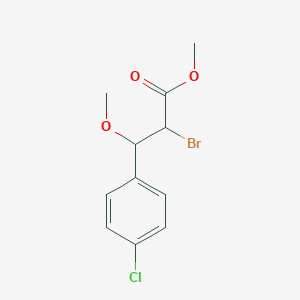
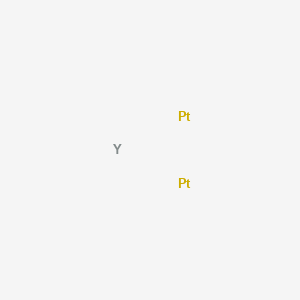
![1-Phenyl-3-[(2H-tetrazol-5-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B14594494.png)
![1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14594495.png)
![5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14594497.png)
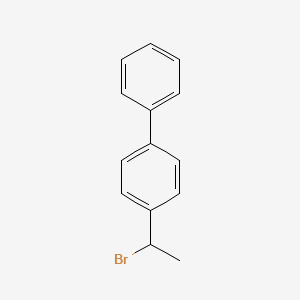
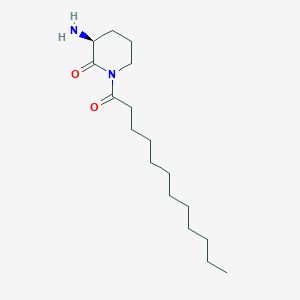
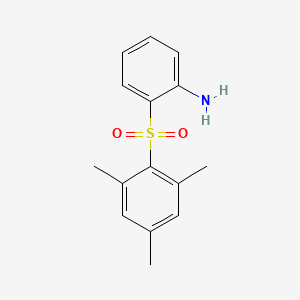
![Dispiro[2.2.2~6~.2~3~]decan-4-one](/img/structure/B14594519.png)
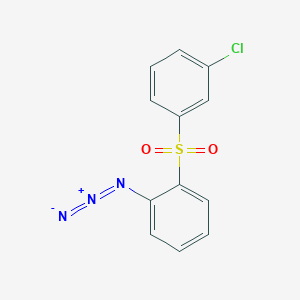
![1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one](/img/structure/B14594529.png)
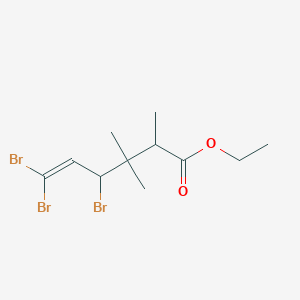
![2-(4-Iodophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594547.png)
